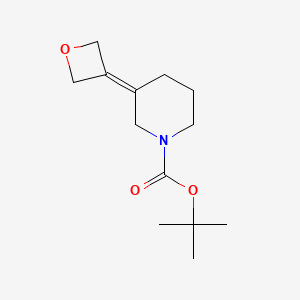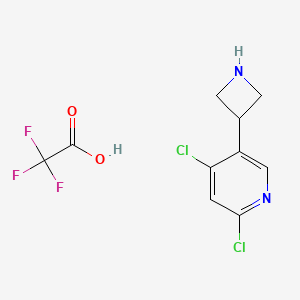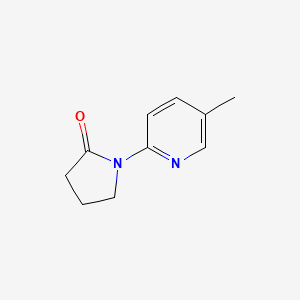
Ethyl 5-(3-Bromo-2,4-difluorophenyl)isoxazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(3-Bromo-2,4-difluorophenyl)isoxazole-3-carboxylate is a synthetic organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(3-Bromo-2,4-difluorophenyl)isoxazole-3-carboxylate typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between nitrile oxides and alkynes.
Introduction of the Bromine and Fluorine Atoms: The bromine and fluorine atoms can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the isoxazole ring or the bromine atom, resulting in the formation of reduced derivatives.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 5-(3-Bromo-2,4-difluorophenyl)isoxazole-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe to study biological pathways and interactions, especially those involving halogenated aromatic compounds.
Mechanism of Action
The mechanism of action of Ethyl 5-(3-Bromo-2,4-difluorophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance the compound’s ability to bind to enzymes or receptors, potentially inhibiting their activity. The isoxazole ring can also participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-(2,4-Difluorophenyl)isoxazole-3-carboxylate: Lacks the bromine atom, which may result in different reactivity and biological activity.
Ethyl 5-(3-Chloro-2,4-difluorophenyl)isoxazole-3-carboxylate: Contains a chlorine atom instead of bromine, potentially altering its chemical and biological properties.
Uniqueness
Ethyl 5-(3-Bromo-2,4-difluorophenyl)isoxazole-3-carboxylate is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination of halogens can significantly influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable molecule for various research applications .
Properties
Molecular Formula |
C12H8BrF2NO3 |
|---|---|
Molecular Weight |
332.10 g/mol |
IUPAC Name |
ethyl 5-(3-bromo-2,4-difluorophenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C12H8BrF2NO3/c1-2-18-12(17)8-5-9(19-16-8)6-3-4-7(14)10(13)11(6)15/h3-5H,2H2,1H3 |
InChI Key |
XZZNOTRYFCIGMG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=C(C(=C(C=C2)F)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![8-Iodo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13705769.png)









